molecular formula C12H14N4 B14177322 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-

Cat. No.: B14177322
M. Wt: 214.27 g/mol
InChI Key: ORAFSSXNHZXZSK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted under specific conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- involves its interaction with the FGFR family. By binding to these receptors, it inhibits their activation and subsequent downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- include other FGFR inhibitors like AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398 . These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)- lies in its specific structural features that contribute to its binding affinity and selectivity for FGFRs.

Properties

IUPAC Name

5-amino-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-12(2,3)16-7-8(5-13)10-4-9(14)6-15-11(10)16/h4,6-7H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAFSSXNHZXZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC(=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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